Disulfide, 2,4-dimethylphenyl 2,6-dimethylphenyl
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Overview
Description
2,4-Xylyl 2,6-xylyl disulfide: is an organic compound with the molecular formula C16H18S2 . It is a disulfide derivative, characterized by the presence of two xylyl groups attached to a disulfide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-xylyl 2,6-xylyl disulfide typically involves the reaction of xylyl halides with sodium thiosulfate in a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures, usually between 60-70°C . Another method involves the oxidation of the corresponding thiols using oxidizing agents like hydrogen peroxide or iodine .
Industrial Production Methods
In industrial settings, the production of 2,4-xylyl 2,6-xylyl disulfide may involve large-scale oxidation processes using sulfur monochloride (S2Cl2) with aromatic compounds or the reductive coupling of sulfonyl chlorides . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Xylyl 2,6-xylyl disulfide undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and sulfur monochloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2,4-Xylyl 2,6-xylyl disulfide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-xylyl 2,6-xylyl disulfide involves its interaction with various molecular targets and pathways. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive enzymes and proteins. This compound may also interact with thiol-containing biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- Bis(2,4-dimethylphenyl) disulfide
2,4-Xylyl disulfide: (CAS#: 27080-90-6)
2,6-Xylyl disulfide: (CAS#: 2905-17-1)
Uniqueness
2,4-Xylyl 2,6-xylyl disulfide is unique due to its specific arrangement of xylyl groups and the disulfide bond. This structural configuration imparts distinct chemical properties and reactivity compared to other disulfides.
Properties
CAS No. |
65087-04-9 |
---|---|
Molecular Formula |
C16H18S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-[(2,6-dimethylphenyl)disulfanyl]-2,4-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-8-9-15(14(4)10-11)17-18-16-12(2)6-5-7-13(16)3/h5-10H,1-4H3 |
InChI Key |
BMOJFIQTZGTZOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SSC2=C(C=CC=C2C)C)C |
Origin of Product |
United States |
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